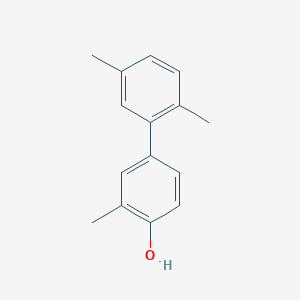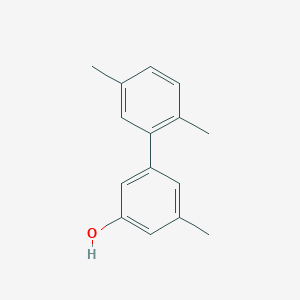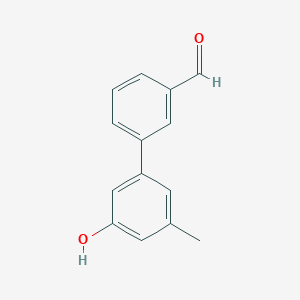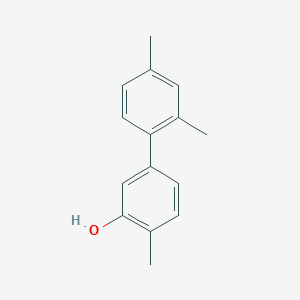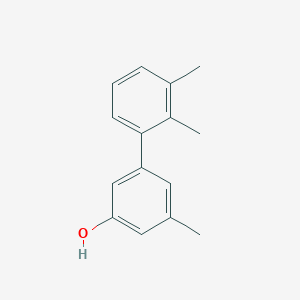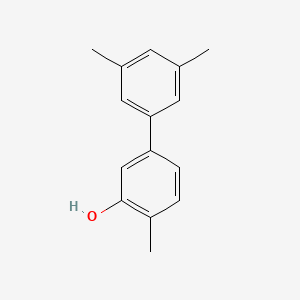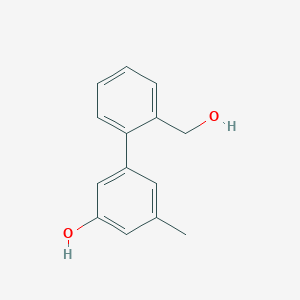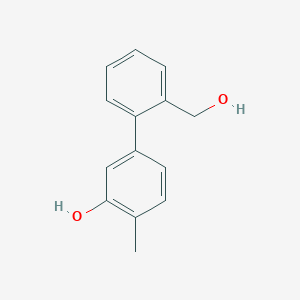
4-(2,4-Dimethylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% (4-DMP-2-MP) is a synthetic phenol compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. It has a molecular formula of C11H14O and is a colorless to pale yellow liquid at room temperature. 4-DMP-2-MP is a versatile molecule that has been used in the synthesis of a variety of organic compounds, as well as in the development of pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% acts as an electron donor, donating electrons to acceptors such as oxygen and nitrogen atoms. This electron donation allows the molecule to form strong bonds with other molecules, which is essential for its use in the synthesis of organic compounds and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% have not been extensively studied. However, it is known that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not toxic to humans and animals, and is not a mutagenic or carcinogenic compound. It is also known that 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is not a teratogen, meaning that it does not cause birth defects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively stable, making it suitable for use in long-term experiments. Finally, it is a versatile molecule, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments. First, it is a relatively reactive compound, meaning that it can react with other molecules in the laboratory environment. Second, it is a relatively volatile compound, meaning that it can evaporate quickly if not stored properly. Finally, it is a relatively slow-acting compound, meaning that it may take longer to achieve the desired results in experiments.
Direcciones Futuras
Given the versatility of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95%, there are many potential future directions for its use. First, it could be used in the synthesis of new pharmaceuticals, such as anti-cancer drugs and antibiotics. Second, it could be used in the synthesis of new materials, such as polymers and ceramics. Third, it could be used in the synthesis of new organic compounds, such as dyes and pharmaceutical intermediates. Finally, it could be used in the synthesis of nanomaterials, such as nanoparticles and nanowires.
In conclusion, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% is a versatile and cost-effective compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. It has a variety of advantages for laboratory experiments, including its low cost, stability, and versatility. However, there are also some limitations to its use in laboratory experiments, such as its reactivity, volatility, and slow-acting nature. Despite these limitations, there are many potential future directions for the use of 4-(2,4-Dimethylphenyl)-2-methylphenol, 95%, including the synthesis of new pharmaceuticals, materials, and organic compounds, as well as the synthesis of nanomaterials.
Métodos De Síntesis
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide, while the Mitsunobu reaction is a nucleophilic substitution reaction between an alkyl halide and an organometallic compound. The Ullmann reaction is a coupling reaction between two organometallic compounds. All of these methods can be used to synthesize 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including drug development, organic synthesis, and material science. In drug development, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In organic synthesis, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceutical intermediates. Finally, in material science, 4-(2,4-Dimethylphenyl)-2-methylphenol, 95% has been used as a reactant in the synthesis of materials such as polymers, ceramics, and nanomaterials.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHWJKCFZOQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683715 |
Source


|
| Record name | 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-84-9 |
Source


|
| Record name | 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

